N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
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Overview
Description
N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in the field of scientific research. It is a urea derivative that has been synthesized and studied for its potential applications in medicinal chemistry and drug discovery. FMU has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent activity against cancer cells and inflammation. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications as a drug candidate.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its activity. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and its potential as a drug candidate.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the reaction of 4-fluoroaniline with 4-methoxy-2-methylbenzoyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-9-13(20-2)7-8-14(10)18-15(19)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMCQGDFAVTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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